Postprandial Glycemic and Insulinemic Response: Isomalt vs. Sucrose
In a series of randomized controlled trials (RCTs) involving healthy adults, replacing sucrose with isomalt on a 1:1 basis in various confectionery products (chocolate, candies, mints, and jam) resulted in a significantly attenuated postprandial glycemic and insulinemic response . The reduction in peak blood glucose (iCmax) ranged from 46% to 83%, and the two-hour incremental area under the curve (iAUC2h) for blood glucose was reduced by 5% to 71% . Notably, the insulin response was even more profoundly affected, with iCmax and iAUC2h reductions of 70-92% and 58-87%, respectively (all p<0.05) .
| Evidence Dimension | Postprandial glycemic and insulinemic response (relative reduction) |
|---|---|
| Target Compound Data | Reduced incremental glucose peak (iCmax) by 46-83%; Reduced glucose iAUC2h by 5-71%; Reduced insulin iCmax by 70-92%; Reduced insulin iAUC2h by 58-87% |
| Comparator Or Baseline | Sucrose-containing equivalent products (1:1 replacement by weight) |
| Quantified Difference | Blood glucose iCmax reduced by 46-83%; Insulin iCmax reduced by 70-92% (all p<0.05) |
| Conditions | Randomized controlled trials (RCTs) in healthy adults (n=10); test products consumed after overnight fast; capillary blood samples analyzed over 180 minutes . |
Why This Matters
This provides robust, human-subject evidence that isomalt can be used to formulate products with a substantiated 'low glycemic' and 'low insulinemic' claim, a key differentiator for dietary management in diabetes and metabolic health, unlike high-GI sugar alternatives.
- [1] Schweizer, L., & Theis, S. (2024). The Impact of Replacing Sugar in Sweets by Isomalt on Blood Glucose Management: Evidence from Recent Randomized, Controlled Trials. Proceedings, 91(1), 226. View Source
